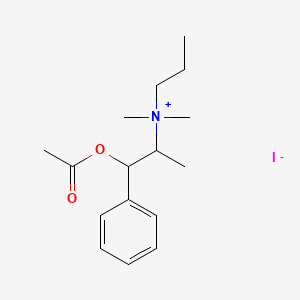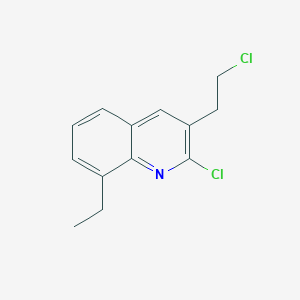![molecular formula C14H18O4 B15173251 1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- CAS No. 918819-00-8](/img/structure/B15173251.png)
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring and a phenylmethoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one derivatives can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolan-2-one derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one derivatives undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lactones or related cleavage products, while reduction reactions typically produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one derivatives have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-dioxolan-2-one derivatives involves their ability to undergo various chemical reactions, such as acetalization and transacetalization, which can modify the structure and reactivity of other molecules . These compounds can act as intermediates in the formation of more complex structures, influencing molecular targets and pathways involved in biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolan-2-one derivatives can be compared with other cyclic acetals and ketals, such as 1,3-dioxanes and 1,3-dioxolanes . These compounds share similar stability and reactivity profiles but differ in their specific chemical structures and applications. For example, 1,3-dioxanes are more stable under acidic conditions, while 1,3-dioxolanes offer greater flexibility in synthetic applications .
List of Similar Compounds
- 1,3-Dioxane
- 1,3-Dioxolane
- Propylene Carbonate
- Ethylene Carbonate
Eigenschaften
CAS-Nummer |
918819-00-8 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(4S,5R)-4-methyl-5-(3-phenylmethoxypropyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O4/c1-11-13(18-14(15)17-11)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
SQCKTENOMPPAIV-WCQYABFASA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(=O)O1)CCCOCC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OC(=O)O1)CCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)

![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)

![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)



